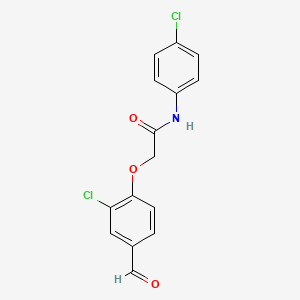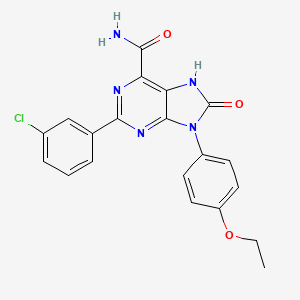
4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" is a heterocyclic molecule that features several functional groups, including an oxadiazole ring and a pyrrolidin-2-one moiety. These structural motifs are commonly found in compounds with potential biological activities, as indicated by the synthesis and evaluation of related structures in the provided papers.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cycloadditions, condensations, and substitutions. For instance, the synthesis of highly functionalized isoxazoles is achieved through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and a diethoxy-substituted precursor . Similarly, the synthesis of 4-substituted pyrrolidin-2-ones, which are structurally related to the compound of interest, involves the incorporation of azole, diazole, and oxadiazole fragments . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of an oxadiazole ring is a key structural feature, as seen in the novel bicyclic systems of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . The molecular structure of the compound of interest would likely be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the oxadiazole ring and the pyrrolidin-2-one moiety. These functional groups can participate in various chemical reactions, such as nucleophilic substitutions or interactions with biological targets. The related compounds have shown moderate antibacterial activity, suggesting that the compound of interest may also exhibit similar properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are often characterized by their solubility, melting points, and stability. The related betaines, for example, exist as NH-tautomers in both solution and solid state, and form dimers through hydrogen bonds . The compound of interest would likely have similar solubility and tautomeric characteristics, which could be confirmed through experimental studies.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
Hole-Blocking Materials for OLEDs : Research focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, for use in OLEDs. These materials act as efficient hole-blocking layers, significantly enhancing the electroluminescence and efficiency of OLED devices (Wang et al., 2001).
Anticancer Agents
Anticancer Activity of Oxadiazole Derivatives : Several studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticancer activities. These compounds have shown promising results against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy development (Lee et al., 2010).
Corrosion Inhibitors
Pyrazolo-pyridines as Corrosion Inhibitors : Pyrazolo-pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. The study indicated that these compounds could significantly reduce corrosion, suggesting applications in industrial metal preservation (Dohare et al., 2018).
Electrochromic Materials
Electrochromic Materials : The synthesis of novel polymers incorporating 1,3,4-oxadiazole units for electrochromic applications was explored. These materials exhibit significant changes in transmittance in the near-IR region, making them suitable for NIR electrochromic devices (Zhao et al., 2014).
properties
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-22-20(23-29-21)16-5-4-6-17(27-2)19(16)28-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPREGAFVYEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)



![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)
